Nitracidomycin B

説明

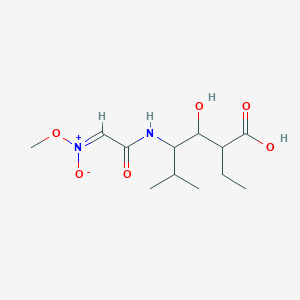

Nitracidomycin B is a chemical compound with the molecular formula C12H22N2O6 . It contains 41 bonds in total, including 19 non-H bonds, 4 multiple bonds, 8 rotatable bonds, 4 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .

Molecular Structure Analysis

Nitracidomycin B has a complex molecular structure. The 2D chemical structure image of Nitracidomycin B is also called a skeletal formula, which is the standard notation for organic molecules . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of Nitracidomycin B molecule .科学的研究の応用

Antimicrobial Properties and Biomedical Applications

Biomedical Applications : Nitracidomycin B, as a bacteriocin, has shown potential in various biomedical applications. Studies reveal its ability to inhibit the growth of drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae. Its antimicrobial activity extends to both Gram-positive and Gram-negative pathogens. Additionally, it has demonstrated anti-biofilm properties and can work synergistically with conventional therapeutic drugs. Interestingly, it may also have an immunomodulatory role and influence the growth of tumors, exhibiting selective cytotoxicity towards cancer cells (Shin et al., 2016).

Enhanced Antimicrobial Activity through Bioengineering : Research has focused on creating derivatives of Nitracidomycin B (e.g., nisin) with enhanced antimicrobial activity. This involves bioengineering techniques like saturation mutagenesis, leading to the identification of variants with improved efficacy against a range of pathogens, including antibiotic-resistant bacteria and important food pathogens (Molloy et al., 2013).

Food Preservation and Safety

Use as a Food Preservative : Nitracidomycin B's role in food safety is significant, especially as a natural antimicrobial agent. It has been particularly effective in preventing spoilage and inhibiting foodborne pathogens in dairy and meat products. Its stability and effectiveness in various pH conditions make it a reliable choice for food preservation (Cleveland et al., 2001).

Shelf-life Extension : Studies have shown that Nitracidomycin B can be employed creatively in bio-preservation and shelf-life extension of food products. Understanding its mode of action, production, and regulatory aspects are key to exploiting its full potential in the food industry (Deegan et al., 2006).

Novel and Underexplored Applications

Therapeutic and Veterinary Uses : The broad-spectrum activity of Nitracidomycin B and its bacteriocins has opened avenues for therapeutic and veterinary applications. Its effectiveness against drug-resistant pathogens and the possibility of combining it with traditional antimicrobials present new opportunities in medical and veterinary science (Montalbán-López et al., 2011).

Emerging Research in Biosynthetic Gene Clusters : Recent systematic analyses of biosynthetic gene clusters in the human microbiome have uncovered a common family of antibiotics, including thiopeptides, closely related to Nitracidomycin B. This discovery indicates the potential role of these compounds in microbe-microbe and microbe-host interactions, further expanding the scope of Nitracidomycin B's applications (Donia et al., 2014).

特性

IUPAC Name |

2-[(5-carboxy-4-hydroxy-2-methylheptan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O6/c1-5-8(12(17)18)11(16)10(7(2)3)13-9(15)6-14(19)20-4/h6-8,10-11,16H,5H2,1-4H3,(H,13,15)(H,17,18)/b14-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZPUTFJOHDSFS-MKMNVTDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(C(C)C)NC(=O)C=[N+]([O-])OC)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(C(C(C)C)NC(=O)/C=[N+](\[O-])/OC)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitracidomycin B | |

CAS RN |

103527-98-6 | |

| Record name | Nitracidomycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103527986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(phenylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide](/img/structure/B216493.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B216494.png)

![N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B216495.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B216497.png)

![4-{[(4-methylphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide](/img/structure/B216507.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B216508.png)

![N-[4-(5-Methoxymethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B216509.png)

![N-[4-({4-[(dipropylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide](/img/structure/B216510.png)

![N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B216513.png)

![4-[(methylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide](/img/structure/B216514.png)

![2,5-dichloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzenesulfonamide](/img/structure/B216515.png)

![4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide](/img/structure/B216516.png)